Thalidomide was first introduced in the late 1950s as a non-barbiturate hypnotic. Its structural modifications have led to various derivatives, including Thalidomide-4-O-C13-NH2 (hydrochloride). This compound is synthesized from thalidomide through chemical modifications that introduce the C13 amine group, enhancing its therapeutic efficacy while maintaining safety protocols to mitigate teratogenic risks .
Thalidomide-4-O-C13-NH2 (hydrochloride) belongs to several classifications:
The synthesis of Thalidomide-4-O-C13-NH2 (hydrochloride) involves several key steps:
Industrial production utilizes automated reactors for bulk synthesis, followed by purification techniques such as crystallization and chromatography to ensure product quality .
The molecular formula for Thalidomide-4-O-C13-NH2 (hydrochloride) is , with a molecular weight of approximately 507.1 g/mol. Its IUPAC name is 4-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione; hydrochloride.
The structural representation can be summarized as follows:
This structural information indicates the presence of complex rings and functional groups that contribute to its biological activity .
Thalidomide-4-O-C13-NH2 (hydrochloride) can undergo various chemical reactions:
These reactions are crucial for developing analogs with improved properties or new therapeutic potentials.
Thalidomide-4-O-C13-NH2 (hydrochloride) exerts its effects primarily through the recruitment of the cereblon protein, part of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins involved in inflammatory responses and tumor growth.
The mechanism involves:
Storage conditions require sealing away from moisture and light at -20°C for optimal stability .
Thalidomide-4-O-C13-NH2 (hydrochloride) has diverse scientific applications:
The compound's unique properties make it a valuable asset in both clinical settings and research laboratories, contributing significantly to advancements in therapeutic strategies against complex diseases.
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0